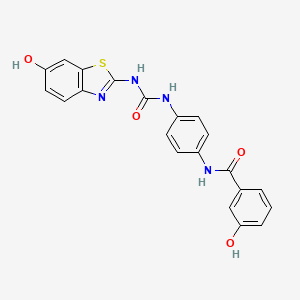
Dyrk1A/|A-synuclein-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dyrk1A/|A-synuclein-IN-2 is a dual inhibitor targeting both Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and alpha-synuclein aggregation. This compound has shown significant potential in neuroprotection and is being studied for its applications in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
The synthesis of Dyrk1A/|A-synuclein-IN-2 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through condensation reactions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors, ensuring high yield and purity of the final compound .
Chemical Reactions Analysis
Dyrk1A/|A-synuclein-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Dyrk1A/|A-synuclein-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of DYRK1A and alpha-synuclein aggregation, providing insights into the design of new inhibitors.
Biology: It is employed in cellular and molecular biology studies to investigate the role of DYRK1A and alpha-synuclein in cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease by preventing the aggregation of alpha-synuclein and modulating DYRK1A activity
Industry: It may be used in the development of new drugs and therapeutic agents targeting neurodegenerative diseases
Mechanism of Action
Dyrk1A/|A-synuclein-IN-2 exerts its effects by inhibiting the activity of DYRK1A and preventing the aggregation of alpha-synuclein. DYRK1A is a kinase that phosphorylates various substrates, including proteins involved in cell proliferation, differentiation, and apoptosis. By inhibiting DYRK1A, this compound modulates these cellular processes and reduces the pathological effects associated with DYRK1A overexpression . Additionally, by preventing alpha-synuclein aggregation, it reduces the formation of toxic protein aggregates that contribute to neurodegenerative diseases .
Comparison with Similar Compounds
Dyrk1A/|A-synuclein-IN-2 is unique in its dual inhibition of both DYRK1A and alpha-synuclein aggregation. Similar compounds include:
Harmine: A known DYRK1A inhibitor with neuroprotective properties.
Leucettine L41: Another DYRK1A inhibitor with potential therapeutic applications in neurodegenerative diseases.
Epigallocatechin gallate: A natural compound that inhibits DYRK1A and has been studied for its neuroprotective effects.
Compared to these compounds, this compound offers the advantage of targeting both DYRK1A and alpha-synuclein aggregation, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C21H16N4O4S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-hydroxy-N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O4S/c26-15-3-1-2-12(10-15)19(28)22-13-4-6-14(7-5-13)23-20(29)25-21-24-17-9-8-16(27)11-18(17)30-21/h1-11,26-27H,(H,22,28)(H2,23,24,25,29) |
InChI Key |
FXJZDPPPJTZRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


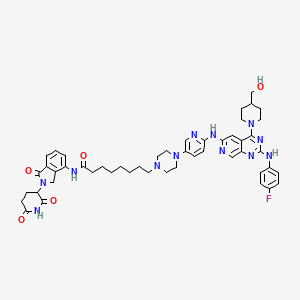
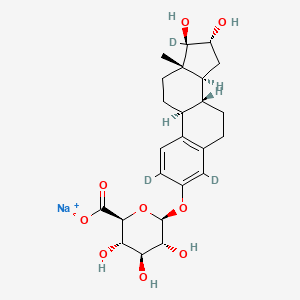
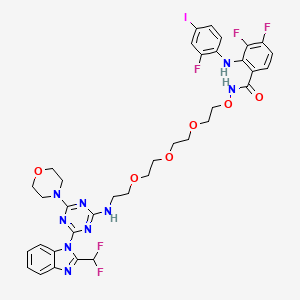
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

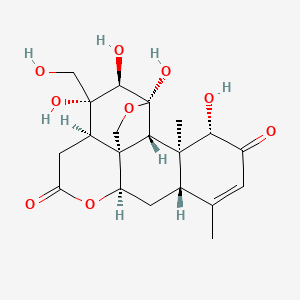
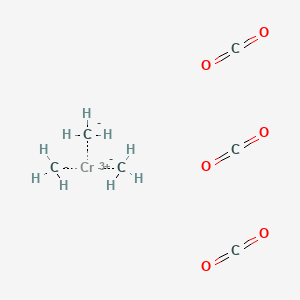

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)

